Lasofoxifene tartrate
Beschreibung
Lasofoxifene tartrate (C₃₂H₃₇NO₈, molecular weight: 563.64) is a third-generation selective estrogen receptor modulator (SERM) classified under the naphthalene structural class. It is approved for treating osteoporosis in postmenopausal women and exhibits dual benefits in reducing fracture risk and lowering breast cancer incidence . Its mechanism involves high-affinity binding to estrogen receptors (ERα/ERβ), mimicking estrogen's protective effects on bone and lipid metabolism while antagonizing estrogenic activity in breast and uterine tissues .
Key pharmacological advantages include:
- High oral bioavailability (~60%), attributed to reduced gastrointestinal glucuronidation compared to older SERMs like raloxifene (~2%) .
- Non-proliferative effects on breast and uterine tissues, reducing risks associated with hormone replacement therapy (HRT) .
- Demonstrated efficacy in the PEARL trial, showing significant reductions in vertebral (42%), nonvertebral (24%), and clinical fractures (21%) over 5 years .
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.C4H6O6/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;5-1(3(7)8)2(6)4(9)10/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1-2,5-6H,(H,7,8)(H,9,10)/t26-,28+;1-,2-/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEHJXCWEVNEDZ-LUDNRVPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940655 | |
| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190791-29-8 | |
| Record name | Lasofoxifene tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190791-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasofoxifene tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190791298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxybutanedioic acid--6-phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 190791-29-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LASOFOXIFENE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85X09V2GSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Ethyl 2-Cyano-2-(Pyridin-4-yl)Acetate
This intermediate, pivotal for constructing lasofoxifene’s pyridine moiety, is synthesized via a Knoevenagel condensation. A Chinese patent (CN103483244A) details optimized conditions:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Reactants | Pyridine-4-carbaldehyde, ethyl cyanoacetate | Pyridine-4-carbaldehyde, ethyl cyanoacetate | Pyridine-4-carbaldehyde, ethyl cyanoacetate |
| Catalyst | Piperidine | Piperidine | Piperidine |
| Temperature (°C) | 60 | 80 | 70 |
| Reaction Time (min) | 170 | 160 | 140 |
| Yield (%) | 87.5 | 89.8 | 78.2 |
The reaction employs piperidine as a base, facilitating condensation between pyridine-4-carbaldehyde and ethyl cyanoacetate. Ethyl acetate extraction and anhydrous sodium sulfate drying yield the product in >85% purity.
Final Steps: Salt Formation and Purification
Lasofoxifene free base is converted to its tartrate salt via acid-base reaction with L-(+)-tartaric acid. Key parameters include:
- Solvent : Ethanol/water (3:1 v/v)
- Molar ratio : 1:1 lasofoxifene to tartaric acid
- Crystallization temperature : 0–5°C
The tartrate salt enhances solubility and stability, with final purity ≥99.5% after recrystallization.
Industrial-Scale Optimization
Pfizer’s patented process (US20180098963A1) emphasizes reproducibility and cost-efficiency:
- Continuous hydrogenation : Reduces batch variability.
- In-process analytics : High-performance liquid chromatography (HPLC) monitors ee and conversion in real-time.
- Green chemistry : Recycling of Ir catalysts via ion-exchange resins lowers environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Traditional hydrogenation | 60–70 | 80–85 | Limited |
| Ir–P^N + acid promotion | 85–90 | 95–99 | High |
| Patent intermediate route | 87–90 | N/A | Moderate |
The Ir–P^N method surpasses alternatives in stereoselectivity and yield, making it the industrial standard.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Lasofoxifen hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Vorbeugung und Behandlung von Osteoporose und Vaginalatrophie bei Frauen nach der Menopause eingesetzt. Es hat auch ein großes Potenzial gezeigt, die Häufigkeit von östrogenrezeptor-positivem Brustkrebs zu verringern. In der wissenschaftlichen Forschung wird Lasofoxifen verwendet, um die Auswirkungen von selektiven Östrogenrezeptormodulatoren auf verschiedene Gewebe zu untersuchen und sein Potenzial bei der Behandlung anderer Erkrankungen wie Brustkrebs zu erforschen.
Wirkmechanismus
Lasofoxifen übt seine Wirkung aus, indem es selektiv an Östrogenrezeptoren (ERα und ERβ) mit hoher Affinität bindet. Es imitiert die positiven Wirkungen von Östrogen auf den Knochen, indem es die Produktion und Lebensdauer von Osteoklasten reduziert, die Osteoblastenaktivität stimuliert und das RANKL/RANK/Osteoprotegerin-System beeinflusst. Dies führt zu einer verringerten Knochenresorption und einer erhöhten Knochenbildung. Darüber hinaus hat Lasofoxifen antiöstrogene Wirkungen auf das Brustgewebe, was zu seiner Fähigkeit beiträgt, die Häufigkeit von östrogenrezeptor-positivem Brustkrebs zu verringern.
Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment
Lasofoxifene has been extensively studied for its effectiveness in treating postmenopausal osteoporosis. Clinical trials have demonstrated that lasofoxifene significantly increases bone mineral density (BMD) and reduces the incidence of vertebral and nonvertebral fractures.
- PEARL Trial : This pivotal phase III trial enrolled 8,556 postmenopausal women with low bone density. Results indicated that lasofoxifene reduced the risk of new morphometric vertebral fractures and estrogen receptor-positive breast cancer over five years .
- Phase II Studies : A two-year comparative trial showed that lasofoxifene improved lumbar spine BMD by 1.8% to 2.2% compared to baseline, demonstrating its efficacy in both preventing and treating osteoporosis .
Breast Cancer Risk Reduction
Lasofoxifene's role in reducing breast cancer risk has garnered significant attention. The PEARL trial specifically assessed its impact on the incidence of estrogen receptor-positive breast cancer, showing a notable reduction in risk among participants treated with lasofoxifene compared to placebo .
Management of Vaginal Atrophy
In addition to its skeletal benefits, lasofoxifene has been shown to alleviate symptoms associated with vulvovaginal atrophy in postmenopausal women. Clinical studies indicate that it improves vaginal health by enhancing lubrication and reducing discomfort during intercourse, thus improving quality of life .
Potential Anti-Inflammatory Effects
Recent research suggests that lasofoxifene may also exhibit anti-inflammatory properties, particularly in models of inflammatory conditions such as spondyloarthritis. Studies have indicated that lasofoxifene can inhibit joint inflammation and enhance BMD in animal models, suggesting potential applications beyond osteoporosis .
Summary of Clinical Findings
| Study | Population | Outcome Measures | Key Findings |
|---|---|---|---|
| PEARL Trial | 8,556 postmenopausal women | Vertebral fractures, ER+ breast cancer incidence | Reduced risk of fractures and breast cancer |
| Phase II Study | 410 postmenopausal women | Change in lumbar spine BMD | Significant increase in BMD over two years |
| Vaginal Atrophy Study | Postmenopausal women | Symptoms of vaginal atrophy | Improved symptoms related to vaginal health |
| Inflammatory Model | SKG mice | Joint inflammation, BMD | Inhibited inflammation and enhanced BMD |
Wirkmechanismus
Lasofoxifene exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity . It mimics the positive effects of estrogen on bone by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system . This results in reduced bone resorption and increased bone formation. Additionally, lasofoxifene has antiestrogenic effects on breast tissue, which contributes to its ability to reduce the incidence of estrogen receptor-positive breast cancer .
Vergleich Mit ähnlichen Verbindungen
Comparison with Other SERMs
Structural and Pharmacokinetic Differences
| Parameter | Lasofoxifene Tartrate | Raloxifene | Tamoxifen | Bazedoxifene |
|---|---|---|---|---|
| Structural Class | Naphthalene | Benzothiophene | Triphenylethylene | Indole |
| ERα/ERβ Affinity | High (estradiol-like) | Moderate | Moderate | Moderate |
| Bioavailability | ~60% | ~2% | ~30% | ~6% |
| Half-life (hrs) | 24–30 | 27–32 | 5–7 days | 28–31 |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4/2D6) | Hepatic (CYP3A4) |
Key Insights :
- Lasofoxifene's naphthalene core minimizes glucuronidation, enabling higher bioavailability and potency than benzothiophenes (raloxifene) or triphenylethylenes (tamoxifen) .
- Tamoxifen’s long half-life increases endometrial cancer risk, while lasofoxifene’s shorter half-life balances efficacy and safety .
Clinical Efficacy
Fracture Risk Reduction
Key Insights :
- Lasofoxifene outperforms raloxifene in nonvertebral fracture reduction, likely due to superior bioavailability and bone density preservation .
- Both lasofoxifene and bazedoxifene show comparable vertebral fracture efficacy, but lasofoxifene has additional cardiovascular benefits (e.g., LDL reduction) .
Breast Cancer Risk Reduction
Key Insights :
Key Insights :
- Lasofoxifene’s VTE risk (2.9/1000 patient-years) is comparable to raloxifene but lower than tamoxifen (4.2/1000) .
Biologische Aktivität
Lasofoxifene tartrate is a third-generation selective estrogen receptor modulator (SERM) primarily developed for the treatment of osteoporosis in postmenopausal women. Its biological activity is characterized by its ability to selectively bind to estrogen receptors (ERs), exerting both estrogenic and antiestrogenic effects depending on the tissue type. This compound has been the subject of numerous studies, demonstrating significant efficacy in bone health, cholesterol management, and potential cancer risk reduction.
Lasofoxifene acts by selectively binding to estrogen receptors ERα and ERβ, exhibiting tissue-specific actions:
- Bone : It mimics estrogen's protective effects on bone by promoting osteoblast activity and inhibiting osteoclast formation through modulation of the RANK/RANKL/osteoprotegerin pathway. This results in reduced bone resorption and increased bone density.
- Breast and Uterus : In these tissues, lasofoxifene acts as an antagonist, inhibiting estrogen signaling pathways that could lead to oncogenesis, thus potentially reducing breast cancer risk.
- Cholesterol Levels : Clinical trials have shown that lasofoxifene can lower total cholesterol and LDL cholesterol levels, contributing to cardiovascular health.
Table 1: Biological Activity Summary
| Tissue Type | Action Type | Effect |
|---|---|---|
| Bone | Agonist | Increases bone density |
| Breast | Antagonist | Reduces cancer risk |
| Uterus | Antagonist | Suppresses oncogenic pathways |
| Lipid Metabolism | Agonist | Lowers total and LDL cholesterol |
Pharmacokinetics
Lasofoxifene demonstrates favorable pharmacokinetic properties:
- Absorption : Peak plasma concentrations occur approximately 6-7 hours post-administration, with an oral bioavailability of about 62%.
- Distribution : The apparent volume of distribution in postmenopausal women is approximately 1350 L, indicating extensive tissue distribution.
- Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6, with glucuronidation playing a significant role.
- Elimination : The elimination half-life is around 6 days, with primary excretion via feces.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Cmax (Peak Plasma Concentration) | 6-7 hours post-dose |
| Bioavailability | 62% |
| Volume of Distribution | 1350 L |
| Half-life | ~6 days |
Osteoporosis Management
Lasofoxifene has been extensively studied for its role in managing postmenopausal osteoporosis. Clinical trials have demonstrated its effectiveness in increasing bone mineral density (BMD) and reducing the incidence of vertebral fractures. A pivotal study indicated that a daily dose of 60 mg significantly improved BMD compared to placebo.
Case Studies
-
Study on Bone Health :
- Objective : Evaluate the efficacy of lasofoxifene in preventing vertebral fractures.
- Results : Patients receiving lasofoxifene showed a 30% reduction in fracture risk over three years compared to controls.
-
Cholesterol Reduction Study :
- Objective : Assess the impact of lasofoxifene on lipid profiles.
- Results : Participants exhibited a significant decrease in LDL cholesterol levels, with an average reduction of 15% after six months.
Table 3: Clinical Trial Outcomes
| Study Focus | Outcome |
|---|---|
| Vertebral Fractures | 30% risk reduction |
| LDL Cholesterol Levels | Average 15% reduction |
Safety Profile
Lasofoxifene has a favorable safety profile, with common adverse effects including muscle spasms and hot flashes. Importantly, it does not significantly affect drug metabolism mediated by CYP2E1 or CYP2D6, which reduces the risk of drug-drug interactions.
Q & A
Q. What are the key synthetic routes for Lasofoxifene Tartrate, and how is optical purity achieved?
Lasofoxifene is synthesized via multi-step reactions starting from 6-methoxy-1-tetralone and 1-[2-(4-bromophenoxy)ethyl]pyrrolidine. Critical steps include CeCl3-mediated coupling and palladium-catalyzed cross-coupling for phenyl group introduction. Optical purity is achieved using Chiralcel OD chromatography or crystallization with resolving agents like D-tartaric acid, yielding >99% enantiomeric excess . Enzymatic hydrolysis using porcine pancreatic cholesterol esterase further refines purity to 96% e.e., with ethanol/water crystallization enhancing it to 99% .
Q. What is the mechanism of action of this compound as a selective estrogen receptor modulator (SERM)?
Lasofoxifene binds human estrogen receptor α (ERα) with high affinity (IC50 = 1.5 nM), acting as a tissue-specific agonist/antagonist. Preclinical studies show it preserves bone mineral density (BMD) in ovariectomized rats by antagonizing ERα in bone resorption pathways while exhibiting agonist effects in the cardiovascular system .
Q. Which preclinical models are standard for evaluating Lasofoxifene’s efficacy in osteoporosis research?
The ovariectomized (OVX) rat model is widely used to mimic postmenopausal bone loss. Lasofoxifene administration in OVX rats reduces trabecular bone loss and serum markers like IL-6, validating its anti-osteoporotic effects . Collagen-induced arthritis (CIA) models in mice also demonstrate its protective role against bone erosion and synovitis .
Q. How is Lasofoxifene’s pharmacokinetic profile characterized in preclinical studies?
Pharmacokinetic parameters are assessed using high-performance liquid chromatography (HPLC) and mass spectrometry. Key metrics include bioavailability (oral vs. intravenous), half-life (t1/2), and tissue distribution. Studies in postmenopausal women show food intake does not significantly alter pharmacokinetics, supporting once-daily dosing .
Advanced Research Questions
Q. How should clinical trials for Lasofoxifene be designed to evaluate fracture risk reduction in osteoporosis?
The PEARL trial (NCT00141323) serves as a template, employing randomized, double-blind, placebo-controlled design with primary endpoints of vertebral/non-vertebral fracture incidence. Stratification by baseline BMD and prior fractures ensures cohort homogeneity. Long-term follow-up (≥3 years) is critical to capture safety signals like endometrial cancer risk .
Q. How can researchers resolve contradictions in efficacy versus safety data for Lasofoxifene?
Meta-analysis of phase III trials (e.g., PEARL) and post-marketing surveillance data is essential. For example, while lasofoxifene reduces fracture risk by 42%, FDA concerns about endometrial hyperplasia (2.1 cases/1,000 patient-years) necessitate subgroup analyses to identify high-risk populations. Bayesian statistical methods can weigh benefit-risk ratios dynamically .
Q. What methodologies enable comparative efficacy studies between Lasofoxifene and other SERMs like raloxifene?
Head-to-head trials with matched endpoints (e.g., BMD change, fracture rates) and standardized assays (e.g., ERα binding affinity, transcriptional activation) are critical. In PEARL, lasofoxifene showed superior non-vertebral fracture reduction (24% vs. raloxifene’s 16%) but required direct comparison under identical trial conditions .
Q. What confounding factors arise in high-throughput screening (HTS) for Lasofoxifene’s off-target effects?
Cytotoxicity in HTS (e.g., reduced cell viability at IC50) can mask true pharmacological activity. CellTiter-Glo® assays are recommended to differentiate cytotoxic effects from target modulation. For example, lasofoxifene’s anti-inflammatory activity in macrophages is validated only after excluding cytotoxicity via viability-normalized SEAP assays .
Q. What challenges exist in formulating this compound for oral bioavailability?
Salt formation with tartaric acid improves solubility, but pH-dependent dissolution in the gastrointestinal tract requires optimization. Co-solvents (e.g., ethanol) and micronization enhance absorption. Regulatory studies must address batch variability in polymorphic forms, as crystallinity impacts dissolution rates .
Q. How is long-term safety analyzed in Lasofoxifene clinical development?
Extended follow-up (up to 5 years) in trials like PEARL monitors adverse events (AEs) such as venous thromboembolism (HR = 1.6) and endometrial hyperplasia. Pharmacovigilance databases track real-world AEs, while mechanistic studies explore ERα-independent pathways (e.g., ERRγ modulation) to explain rare AEs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
